

# **Ebopiprant: Pharmacokinetic and Pharmacodynamic Assay Application Notes**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Ebopiprant |           |
| Cat. No.:            | B607259    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Ebopiprant** (formerly OBE022) is a first-in-class, orally active, selective antagonist of the prostaglandin F2 $\alpha$  (PGF2 $\alpha$ ) receptor. It has been investigated for the treatment of preterm labor by reducing uterine contractions and inflammation.[1][2] The prodrug, **ebopiprant**, is rapidly absorbed and converted to its active metabolite, OBE002.[3][4] This document provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of **ebopiprant** and its active metabolite, along with protocols for relevant assays.

#### **Pharmacokinetic Profile**

The pharmacokinetic properties of **ebopiprant** have been evaluated in a first-in-human, Phase I clinical trial in healthy postmenopausal women.[3] While a Phase 2a study (PROLONG, NCT03369262) was conducted to assess the efficacy, safety, and pharmacokinetics of **ebopiprant** in pregnant women with spontaneous preterm labor, the specific pharmacokinetic data from this study have not been made publicly available.

## Data from First-in-Human Study in Postmenopausal Women

The following tables summarize the pharmacokinetic parameters of the active metabolite, OBE002, after single and multiple ascending doses of **ebopiprant** (OBE022) in healthy



postmenopausal women.

Table 1: Single Ascending Dose Pharmacokinetics of OBE002

| Dose of<br>Ebopiprant<br>(OBE022) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | T½ (hr) |
|-----------------------------------|--------------|-----------|---------------|---------|
| 10 mg                             | 28.7         | 1.0       | 258           | 8.3     |
| 30 mg                             | 81.3         | 1.0       | 765           | 9.1     |
| 100 mg                            | 250          | 1.0       | 2,540         | 10.2    |
| 300 mg                            | 689          | 1.5       | 7,780         | 10.8    |
| 1000 mg                           | 1,840        | 2.0       | 24,100        | 11.1    |
| 1300 mg                           | 2,130        | 2.0       | 29,100        | 10.9    |

Table 2: Multiple Ascending Dose Pharmacokinetics of OBE002 (Day 7)

| Dose of<br>Ebopiprant<br>(OBE022) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | T½ (hr) |
|-----------------------------------|--------------|-----------|---------------|---------|
| 100 mg/day                        | 388          | 2.0       | 4,960         | 22.1    |
| 300 mg/day                        | 1,080        | 2.0       | 14,900        | 25.4    |
| 1000 mg/day                       | 2,980        | 3.0       | 48,100        | 28.8    |

Note: The prodrug OBE022 was rapidly absorbed and converted to the active metabolite OBE002, with quantifiable levels of the prodrug only observed at higher doses. There was no clinically significant food effect on the pharmacokinetics of **ebopiprant**.

## Pharmacodynamic Properties and Mechanism of Action



**Ebopiprant** is a selective antagonist of the PGF2 $\alpha$  receptor, also known as the FP receptor. PGF2 $\alpha$ , a prostaglandin, plays a crucial role in uterine muscle contraction (myometrium) and cervical ripening during labor. By blocking the PGF2 $\alpha$  receptor, **ebopiprant** aims to inhibit these processes and delay preterm birth.

### Signaling Pathway of PGF2α Receptor

The PGF2α receptor is a G-protein coupled receptor (GPCR). Upon binding of PGF2α, the receptor activates the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ is a key signaling event that triggers smooth muscle contraction.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of ebopiprant to delay preterm birth after oral administration in pregnant women with spontaneous preterm labor receiving atosiban: a phase 2a, doubleblind, parallel group, randomized, placebo-controlled, proof of concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, safety and tolerability of OBE022, a selective prostaglandin F2α receptor antagonist tocolytic: A first-in-human trial in healthy postmenopausal women PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, safety and tolerability of OBE022, a selective prostaglandin F2α receptor antagonist tocolytic: A first-in-human trial in healthy postmenopausal women PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ebopiprant: Pharmacokinetic and Pharmacodynamic Assay Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607259#ebopiprant-pharmacokinetic-and-pharmacodynamic-assay]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com